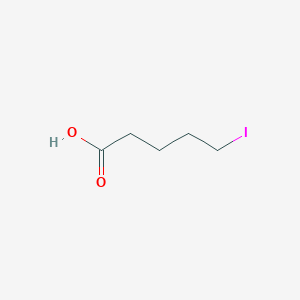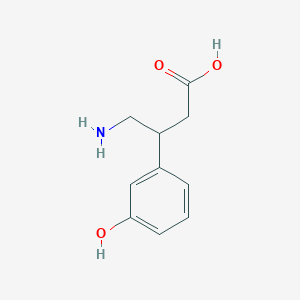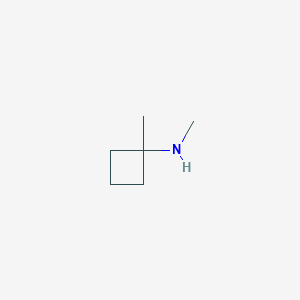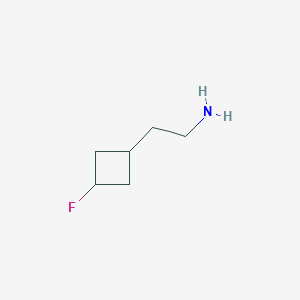
2-(3-Fluorocyclobutyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorocyclobutyl)ethanamine is an organic compound that features a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclobutylamine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 2-(3-Fluorocyclobutyl)ethanamine may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Fluorocyclobutyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2-(3-Fluorocyclobutyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorocyclobutyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
- 2-(3,3-Difluorocyclobutyl)ethanamine
- 2-(2-Fluorophenoxy)ethanamine
- 2-(Isopropylsulfonyl)ethanamine
Comparison: Compared to its similar compounds, 2-(3-Fluorocyclobutyl)ethanamine is unique due to the specific positioning of the fluorine atom on the cyclobutyl ring. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C6H12FN |
|---|---|
Poids moléculaire |
117.16 g/mol |
Nom IUPAC |
2-(3-fluorocyclobutyl)ethanamine |
InChI |
InChI=1S/C6H12FN/c7-6-3-5(4-6)1-2-8/h5-6H,1-4,8H2 |
Clé InChI |
IKXNFKSMECKOEX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


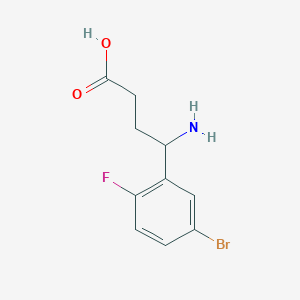
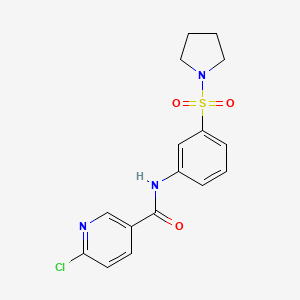
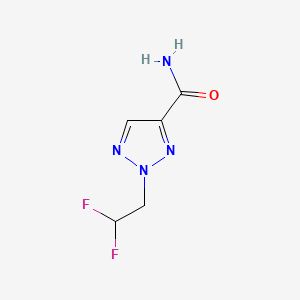
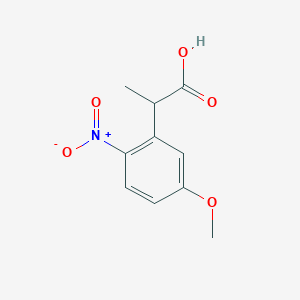

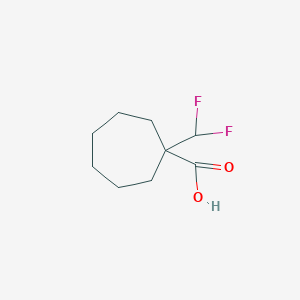
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

